1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate. One common method is to start with 1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is reacted with ethylamine to form the amide, which is subsequently treated with an isocyanate to yield the desired urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The urea moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can be compared with other indole-based urea derivatives:
1-ethyl-3-(1H-indol-3-yl)urea: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea: Lacks the ethyl group, which may influence its binding affinity to molecular targets.
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-2-yl)urea: The position of the indole nitrogen is different, potentially altering its reactivity and interactions.
Properties
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-16(7-8-17)13(18)15-12-9-14-11-6-4-3-5-10(11)12/h3-6,9,14,17H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYYKJRYNGFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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